N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-dimethylpyrazole moiety fused to a 1,3,4-oxadiazole ring, with a 4-(piperidine-1-sulfonyl)benzamide substituent. Its design integrates structural motifs known for diverse biological activities, including antifungal and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-13-12-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-6-8-15(9-7-14)30(27,28)25-10-4-3-5-11-25/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGPMKJLVXTALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Given its structural features, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Based on its structure, it may potentially interfere with pathways involving pyrazole or oxadiazole moieties.
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its effects on cancer cells, antibacterial properties, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 301.30 g/mol. The structure consists of a pyrazole moiety linked to an oxadiazole ring and a piperidine sulfonamide group, which contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine and pyrazole groups.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanisms often involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 12.5 |
| 2 | MDA-MB-231 | 15.0 |
| 3 | A549 (Lung) | 10.0 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have reported moderate to strong activity against several pathogenic bacteria such as Salmonella typhi and Bacillus subtilis.
Table 2: Antibacterial Activity Against Pathogens
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 20 |
| Escherichia coli | 12 |
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on various enzymes critical in disease processes:
- Alkaline Phosphatase : Inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) was observed.
- Urease : The compound showed strong urease inhibition with IC50 values around 2.14 µM.
- Acetylcholinesterase : Several derivatives exhibited potent acetylcholinesterase inhibition.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| h-TNAP | 5.0 |
| Urease | 2.14 |
| Acetylcholinesterase | 1.5 |
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and assessed their biological activities through in vitro assays and docking studies. The results indicated that the synthesized compounds not only inhibited bacterial growth but also interacted effectively with target enzymes, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Electronic Features
Key Structural Comparisons:
Electronic and Conformational Insights:
Antifungal Activity:
- LMM5/LMM11 : Demonstrated efficacy against Candida albicans via Trr1 inhibition, with MIC values comparable to fluconazole . The methoxyphenyl group in LMM5 may enhance antifungal potency through improved cellular uptake.
- Its dimethylpyrazole moiety may reduce metabolic degradation compared to LMM11’s furan group .
Enzyme Inhibition and Binding:
- The PDB ligand () highlights the role of isoxazole and methylpiperazine in binding kinase domains, suggesting that the target compound’s piperidine-sulfonyl group could similarly engage with charged residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
